![molecular formula C14H20BNO3 B2872565 6-(Propionyl)pyridine-3-boronic acid pinacol ester CAS No. 2096339-22-7](/img/structure/B2872565.png)
6-(Propionyl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(Propionyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that features a boronic acid pinacol ester moiety attached to a pyridine ring substituted with a propionyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 6-(Propionyl)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) is transferred from boron to palladium . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic group for the transmetalation process .
Pharmacokinetics
It’s known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This is a critical step in many organic synthesis processes .
Action Environment
The action of this compound can be influenced by environmental factors such as the pH of the environment . As mentioned earlier, the rate of the reaction is considerably accelerated at physiological pH . Additionally, the electronics of the aryllithium used to form the boronate complex can also influence the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propionyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-3-pyridineboronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The resulting boronic acid pinacol ester can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Propionyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid moiety, typically using a protic solvent or a base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are typically employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: Corresponding hydrocarbons.
Scientific Research Applications
6-(Propionyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-Hydroxypyridine-3-boronic acid pinacol ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
6-(Propionyl)pyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the propionyl group can influence the electronic properties of the pyridine ring, affecting the compound’s behavior in various synthetic transformations .
Biological Activity
6-(Propionyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is primarily recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules. Beyond its synthetic utility, there is growing interest in its biological activities, particularly in cancer therapy and other therapeutic applications.
- Molecular Formula : C13H15BNO3
- Molecular Weight : 235.08 g/mol
- CAS Number : 2096339-22-7
The biological activity of this compound can be attributed to its interaction with palladium catalysts during the Suzuki-Miyaura coupling reaction. The mechanism involves:
- Transmetalation : The boronic acid moiety participates in transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds.
- Biochemical Pathways : This compound may influence various biochemical pathways, particularly those involved in cell signaling and proliferation.
Anticancer Activity
Research indicates that organoboron compounds, including this compound, exhibit significant anticancer properties. These compounds have been shown to:
- Inhibit proteasome activity, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells .
- Exhibit selective cytotoxicity against various cancer cell lines, including multiple myeloma and breast cancer .
Case Studies
- Proteasome Inhibition : A study demonstrated that boronic acids can effectively inhibit the 20S proteasome, a key player in protein degradation pathways. The inhibition leads to increased levels of pro-apoptotic factors within cancer cells, promoting cell death .
- In Vitro Studies : In vitro assays have shown that derivatives of boronic acids exhibit low nanomolar activity against cancer cell lines, suggesting their potential as lead compounds for drug development .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Inhibition of proteasome activity | |
Cytotoxicity | Selective toxicity against cancer cells | |
Pharmacokinetics | Improved stability compared to bortezomib |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that similar compounds have low toxicity levels and are often excreted unmetabolized through the kidneys, making them suitable candidates for further development as therapeutic agents .
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACESLJCSCAXFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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